Cas no 4393-05-9 (2,4,5-TRIMETHYLBENZYL ALCOHOL)

2,4,5-TRIMETHYLBENZYL ALCOHOL structure
2,4,5-TRIMETHYLBENZYL ALCOHOL structure
2,4,5-TRIMETHYLBENZYL ALCOHOL
4393-05-9
C10H14O
150.21756
MFCD00075864
929248
583494

2,4,5-TRIMETHYLBENZYL ALCOHOL Properties

Names and Identifiers

    • 2,4,5-TRIMETHYLBENZYL ALCOHOL
    • 2,4,5-Trimethyl-benzenemethanol
    • Benzyl alcohol, 2,4,5-trimethyl-
    • Pseudocumene-5-methylol
    • α-Durenol
    • Benzenemethanol, 2,4,5-trimethyl-
    • (2,4,5-Trimethylphenyl)methanol #
    • DTXSID90342643
    • AKOS000125167
    • CS-0452528
    • 4393-05-9
    • 2,5-dimethyl-4-methylbenzyl alcohol
    • SCHEMBL394846
    • .alpha.-Durenol
    • (2,4,5-trimethyl-phenyl)-methanol
    • (2,4,5-Trimethylphenyl)methanol
    • GHDQBJLOOLNHCJ-UHFFFAOYSA-N
    • (2,4,5-Trimethylphenyl)methanol, AldrichCPR
    • +Expand
    • MFCD00075864
    • GHDQBJLOOLNHCJ-UHFFFAOYSA-N
    • InChI=1S/C10H14O/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5,11H,6H2,1-3H3
    • CC1=CC(=C(C=C1C)CO)C

Computed Properties

  • 150.10452
  • 1
  • 1
  • 1
  • 150.104465066g/mol
  • 11
  • 122
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.1
  • 20.2Ų

Experimental Properties

  • 20.23

2,4,5-TRIMETHYLBENZYL ALCOHOL Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Crysdot LLC
CD12071625-1g
(2,4,5-Trimethylphenyl)methanol
4393-05-9 97%
1g
$497 2024-07-24
TRC
T219475-2.5g
2,4,5-Trimethylbenzyl alcohol
4393-05-9
2.5g
$ 45.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1523195-100mg
(2,4,5-Trimethylphenyl)methanol
4393-05-9 98%
100mg
¥69.00

2,4,5-TRIMETHYLBENZYL ALCOHOL Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Alumina ,  Molybdenum nitride (Mo2N) Solvents: Ethanol ;  6 h, 10.6 MPa, 553 K
Reference
Common Pathways in Ethanolysis of Kraft Lignin to Platform Chemicals over Molybdenum-Based Catalysts
Ma, Xiaolei; et al, ACS Catalysis, 2015, 5(8), 4803-4813

2,4,5-TRIMETHYLBENZYL ALCOHOL Raw materials

2,4,5-TRIMETHYLBENZYL ALCOHOL Preparation Products

2,4,5-TRIMETHYLBENZYL ALCOHOL Related Literature

  • 1. Studies of substrate selectivity in aromatic iodination and other substitution reactions reinforce previous conclusions about the nature of the mechanism of electrophilic aromatic substitutions
    Carlo Galli,Silvia Di Giammarino J. Chem. Soc. Perkin Trans. 2 1994 1261
Recommended suppliers
Amadis Chemical Company Limited
(CAS:4393-05-9)2,4,5-TRIMETHYLBENZYL ALCOHOL
A1162984
99%
1g
452.0